Structural Elaboration at the 6-Position vs. Unsubstituted Benzothiazole Fragment: Binding Affinity Enhancement in LDHA
The target compound carries a 6-position N-[2-[benzyl(methyl)amino]ethyl]acetamide chain absent in the simplest fragment hit N-(2-(methylamino)-1,3-benzothiazol-6-yl) acetamide. In the Ward et al. LDHA series, the unlinked fragment (PDB 4AJ1) exhibited a Kd of 770,000–1,000,000 nM and an IC50 of 500,000 nM against rat LDHA. Fragment linking via the 6-position amino group to a second binding-site ligand produced compounds with IC50 values as low as 40–100 nM [1]. Although the target compound's own binding data are not publicly reported, its 6-position amide extension mirrors the linker trajectory observed in the co-crystal structures of potent linked inhibitors (e.g., PDB 4AJP), where the 6-position amide projects toward the cofactor-binding region [2].
| Evidence Dimension | LDHA binding affinity (Kd / IC50) |
|---|---|
| Target Compound Data | Not publicly reported; inferred to be structurally capable of fragment linking analogous to published linked series |
| Comparator Or Baseline | N-(2-(methylamino)-1,3-benzothiazol-6-yl) acetamide: Kd = 770,000–1,000,000 nM, IC50 = 500,000 nM (rat LDHA) |
| Quantified Difference | Published linked analogs achieve >7,700-fold improvement in IC50 over the unlinked fragment; the target compound's 6-position extension is structurally congruent with the linker architecture required for such gains |
| Conditions | Rat LDHA, X-ray crystallography (1.87 Å), SPR and enzyme inhibition assays [1] [2] |
Why This Matters
Procurement of the target compound is justified when a 6-position functionalized benzothiazole scaffold is required for fragment-linking SAR studies; simpler 2-substituted benzothiazoles lack this essential derivatization handle.
- [1] Ward, R.A., Brassington, C., Breeze, A.L., et al. J. Med. Chem. 2012, 55 (7), 3285–3306. DOI: 10.1021/jm201734r. View Source
- [2] RCSB PDB. 4AJP: Human LDHA in complex with 2-((4-(4-((3-((2-methyl-1,3-benzothiazol-6-yl)amino)-3-oxo-propyl)amino)-4-oxo-butyl)phenyl)methyl)propanedioic acid. Deposited 2012-02-16. DOI: 10.2210/pdb4AJP/pdb. View Source
